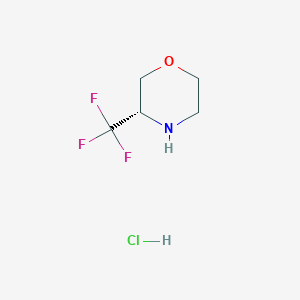

(S)-3-(Trifluoromethyl)morpholine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRHIUJBMHGLQ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193052-15-0 | |

| Record name | (3S)-3-(trifluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-(Trifluoromethyl)morpholine hydrochloride chemical structure and properties

Technical Whitepaper: (S)-3-(Trifluoromethyl)morpholine Hydrochloride

Executive Summary

This compound (CAS: 1196152-13-2) represents a high-value chiral scaffold in modern drug discovery. Unlike the achiral parent morpholine, this fluorinated derivative offers a unique combination of reduced basicity, enhanced metabolic stability, and defined stereochemistry. It is increasingly utilized as a bioisostere to modulate the physicochemical properties of kinase inhibitors, GPCR ligands, and CNS-active agents. This guide details its structural properties, synthetic accessibility, and application in lead optimization.

Chemical Identity & Physicochemical Profile

The introduction of a trifluoromethyl group at the C3 position of the morpholine ring drastically alters the electronic landscape of the molecule compared to unsubstituted morpholine.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1196152-13-2 (HCl salt); 1196532-93-0 (Free base) |

| Molecular Formula | |

| Molecular Weight | 191.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-Enantiomer (e.e.[1][2][3][4][5][6][7] typically >97%) |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Hygroscopicity | Moderate (Store under desiccant) |

Structural Significance in Drug Design

The strategic value of (S)-3-(trifluoromethyl)morpholine lies in the "Fluorine Effect." The strong electron-withdrawing nature of the

Basicity Modulation (pKa Shift)

Standard morpholine has a pKa of approximately 8.3. The electron-withdrawing

-

Impact: This reduces the percentage of the molecule that is ionized at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability. It also reduces the risk of lysosomal trapping and hERG channel inhibition, which are common liabilities for basic amines.

Metabolic Stability

The

-

Impact: Substitution at the C3 position blocks potential oxidative metabolism (alpha-hydroxylation) by Cytochrome P450 enzymes, a common clearance pathway for cyclic amines.

Conformational Bias

The bulky

Figure 1: Mechanistic impact of the trifluoromethyl group on pharmacokinetics and binding dynamics.

Synthetic Routes & Manufacturing

While racemic synthesis is possible, the (S)-enantiomer is usually required for clinical candidates. The most robust route utilizes chiral pool precursors or asymmetric ring-opening of epoxides.

The Chiral Epoxide Route (Preferred for Scalability)

This method avoids expensive resolution steps by starting with stereochemically pure materials.

-

Starting Material: (S)-2-(Trifluoromethyl)oxirane.

-

Ring Opening: Nucleophilic attack by an ethanolamine derivative or a protected amine.

-

Cyclization: Intramolecular etherification or amination to close the morpholine ring.

-

Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the stable salt.

Figure 2: General synthetic workflow for the production of the hydrochloride salt.

Experimental Protocols

Handling and Storage

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to "clumping" and difficulty in accurate weighing.

-

Safety: Wear standard PPE. Treat as a potential skin and eye irritant (H315, H319).

Standard Amide Coupling Protocol

This building block is frequently coupled to carboxylic acids to form amide bonds in drug scaffolds. The following protocol ensures high yield and minimal racemization.

Reagents:

-

Carboxylic Acid (

) -

(S)-3-(Trifluoromethyl)morpholine HCl (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add HATU (1.2 mmol) and stir for 5 minutes at room temperature to form the active ester.

-

Free Basing: In a separate vial, dissolve (S)-3-(Trifluoromethyl)morpholine HCl (1.2 mmol) in DMF (2 mL) and add DIPEA (3.0 mmol). Note: The solution may become slightly warm.

-

Coupling: Add the amine solution to the activated acid solution dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Quality Control & Characterization

Ensuring the enantiomeric excess (e.e.) is critical, as the (R)-enantiomer may have different biological activity or toxicity.

-

1H NMR (DMSO-d6): Diagnostic signals include the multiplet for the proton at the chiral center (C3-H) shifted downfield due to the

group and the broad singlet for the ammonium protons ( -

19F NMR: A singlet around -75 to -80 ppm (relative to

) confirms the presence of the trifluoromethyl group. -

Chiral HPLC:

-

Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).

-

Mobile Phase: Hexane/IPA or

/MeOH (SFC). -

Criteria: >97% e.e.[8] required for late-stage medicinal chemistry.

-

References

-

National Institutes of Health (NIH). (2020). Substitution Effect of the Trifluoromethyl Group on Bioactivity in Medicinal Chemistry. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 2. 3-(trifluoromethyl)morpholine hydrochloride 97% | CAS: 1196152-13-2 | AChemBlock [achemblock.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(trifluoromethyl)morpholine | 1196152-13-2 [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. molcore.com [molcore.com]

Difference between (S)-3- and (R)-3-(Trifluoromethyl)morpholine hydrochloride

Technical Whitepaper: Enantiomeric Distinction of 3-(Trifluoromethyl)morpholine Hydrochloride in Medicinal Chemistry

Executive Summary

The morpholine scaffold is a ubiquitous pharmacophore in modern drug discovery, valued for its ability to improve solubility and metabolic stability. The introduction of a trifluoromethyl (-CF

Chemical Identity & Stereochemical Analysis

The 3-(trifluoromethyl)morpholine moiety exists as two distinct enantiomers. The presence of the bulky -CF

Comparative Identity Table

| Feature | (S)-3-(Trifluoromethyl)morpholine HCl | (R)-3-(Trifluoromethyl)morpholine HCl |

| CAS Number | 2193052-15-0 | 1430086-53-5 |

| Molecular Formula | C | C |

| Molecular Weight | 191.58 g/mol | 191.58 g/mol |

| Chiral Center | C3 (S-configuration) | C3 (R-configuration) |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | High in Water, DMSO, Methanol | High in Water, DMSO, Methanol |

Conformational Analysis

Unlike unsubstituted morpholine, which undergoes rapid chair-chair interconversion, 3-(trifluoromethyl)morpholine exhibits a strong conformational bias.

-

Equatorial Preference: The trifluoromethyl group has a significant A-value (steric bulk), comparable to an isopropyl group. To minimize 1,3-diaxial interactions, the -CF

group strongly prefers the equatorial position in the chair conformation. -

Nitrogen Inversion: The secondary amine nitrogen can invert, but the bulky adjacent -CF

group restricts the approach of electrophiles, often directing functionalization to the face opposite the -CF

Synthesis & Manufacturing Workflows

The synthesis of enantiopure 3-(trifluoromethyl)morpholine is non-trivial due to the need to establish the chiral center early. The most robust route utilizes chiral pool starting materials or asymmetric ring-opening of trifluoromethyloxirane.

Synthesis Pathway (DOT Diagram)

Figure 1: General synthetic workflow for accessing enantiopure 3-(trifluoromethyl)morpholine.

Synthetic Nuances

-

Regioselectivity: Nucleophilic attack on 2-(trifluoromethyl)oxirane typically occurs at the less substituted carbon (C3) due to the strong electron-withdrawing nature of the CF

group, which destabilizes carbocation character at C2. -

Conservation of Chirality: Using enantiopure (S)-2-(trifluoromethyl)oxirane generally yields the (S)-3-morpholine derivative, provided the mechanism follows a standard S

2 inversion-retention logic depending on the exact cyclization sequence.

Medicinal Chemistry Implications

The choice between the (S) and (R) enantiomer is rarely arbitrary. The 3-CF

Pharmacological Impact[1][2][3]

-

Basicity Modulation: The electron-withdrawing inductive effect (-I) of the CF

group reduces the pKa of the morpholine nitrogen (typically from ~8.3 to ~6.5-7.0). This improves membrane permeability by increasing the fraction of the neutral species at physiological pH. -

Metabolic Stability: The C3 position is a common site for oxidative metabolism (N-dealkylation or alpha-oxidation). Substitution with CF

blocks this pathway, extending the half-life ( -

Chiral Recognition: In kinase inhibitors (e.g., PI3K or mTOR pathways), the morpholine oxygen often forms a hydrogen bond with the hinge region. The 3-CF

group projects into a hydrophobic pocket. Only one enantiomer will typically fit this pocket without steric clash.

Experimental Protocols

Protocol A: General Amide Coupling (S Ar or HATU)

Use this protocol to attach the morpholine core to an aromatic scaffold.

-

Reagents:

-

(S)- or (R)-3-(Trifluoromethyl)morpholine HCl (1.0 equiv)

-

Aryl Halide (for S

Ar) or Carboxylic Acid (for Amide) -

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: DMF or DMSO (dry)

-

-

Procedure:

-

Dissolve the aryl halide/acid in DMF (0.1 M).

-

Add DIPEA to neutralize the HCl salt and activate the amine.

-

Add the morpholine salt.

-

For S

Ar: Heat to 80-100°C for 4-12 hours. -

For Amide Coupling: Add HATU (1.2 equiv) and stir at RT for 2 hours.

-

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO

, and concentrate.

Protocol B: Chiral HPLC Separation

If synthesis yields a racemate, use this method for resolution.

-

Column: Chiralpak IA or AD-H (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (morpholine absorption is weak; rely on the coupled chromophore if possible).

Decision Logic for Enantiomer Selection

Figure 2: Decision matrix for incorporating 3-(trifluoromethyl)morpholine into lead optimization.

References

-

Shcherbatiuk, A. V., et al. (2013). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.

-

ChemicalBook. (2023). "Morpholine, 3-(trifluoromethyl)-, hydrochloride (1:1), (3S)- Product Details."

-

Sigma-Aldrich. (2025). "Product Detail: (S)-3-(Trifluoromethyl)morpholine hydrochloride."[2][3][4]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

BLDpharm. (2025). "(R)-3-(Trifluoromethyl)morpholine hydrochloride Product Page."

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Morpholine, 3-(trifluoromethyl)-, hydrochloride (1:1), (3S)- | 2193052-15-0 [chemicalbook.com]

- 3. 451459-17-9,2-Bromo-6-methyl-4-(trifluoromethyl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. cacheby.com [cacheby.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to (S)-3-(Trifluoromethyl)morpholine in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group has emerged as a uniquely powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's potency, selectivity, and overall in vivo performance.[3][4] When integrated into a heterocyclic framework like morpholine, these advantages are often amplified. The morpholine ring, a versatile and common scaffold in drug development, is recognized for improving aqueous solubility and providing a favorable pharmacokinetic profile.[5][6] This guide provides an in-depth technical exploration of a particularly influential building block that marries these two advantageous features: (S)-3-(Trifluoromethyl)morpholine. We will delve into its synthesis, physicochemical properties, and its pivotal role in the development of innovative therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Profile: The Trifluoromethyl Advantage

The introduction of a trifluoromethyl group at the 3-position of the morpholine ring imparts a unique set of properties that are highly desirable in drug candidates. The CF3 group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral absorption.[1][7] Furthermore, the strong carbon-fluorine bond renders the trifluoromethyl group exceptionally stable to metabolic degradation, often blocking potential sites of metabolism and prolonging the drug's half-life.[4][8] The morpholine core itself contributes to a balanced hydrophilic-lipophilic profile and can act as a hydrogen bond acceptor, improving solubility and interactions with biological targets.[5][9] The (S)-stereochemistry at the 3-position provides a crucial handle for stereospecific interactions with chiral biological targets such as enzymes and receptors, which can lead to enhanced potency and selectivity.

Synthetic Strategies: Accessing the Chiral Core

The efficient and enantioselective synthesis of (S)-3-(Trifluoromethyl)morpholine is a critical step in its application. Several synthetic routes have been developed, with a notable biocatalytic approach offering high efficiency and enantioselectivity.[10]

Representative Biocatalytic Synthesis of (S)-3-(Aryl)-Trifluoromethyl)morpholine

A highly efficient and scalable biocatalytic route has been developed for the synthesis of (S)-3-(aryl-trifluoromethyl)morpholines. This method utilizes an imine reductase (IRED) enzyme to achieve high enantioselectivity.[10]

Experimental Protocol:

-

Imine Formation: An acetophenone derivative is reacted with an appropriate amine to form the corresponding imine.

-

Biocatalytic Reduction: The crude imine is then subjected to a biocatalytic reduction using a selected imine reductase (IRED) enzyme. This step is the key to establishing the desired (S)-stereochemistry with high enantiomeric excess.

-

Cyclization: The resulting chiral amine undergoes a cyclization reaction to form the morpholine ring.

-

Purification: The final (S)-3-(aryl-trifluoromethyl)morpholine is purified using standard chromatographic techniques.

This biocatalytic approach has been successfully scaled to produce over 180 kg of the desired intermediate, demonstrating its industrial applicability.[10]

Caption: Biocatalytic synthesis of (S)-3-(aryl-trifluoromethyl)morpholine.

Medicinal Chemistry Applications: A Cornerstone of Neurokinin-1 Receptor Antagonists

The most prominent application of (S)-3-(Trifluoromethyl)morpholine is as a key structural motif in a class of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including emesis, pain, and inflammation.

Aprepitant, a marketed antiemetic drug, is a prime example of a potent and selective NK1 receptor antagonist that incorporates the (S)-3-(Trifluoromethyl)morpholine scaffold.

Structure-Activity Relationship (SAR) Insights

The (S)-3-(Trifluoromethyl)morpholine moiety plays a critical role in the high affinity and selectivity of aprepitant for the NK1 receptor.

-

Trifluoromethyl Group: The trifluoromethyl group is believed to engage in favorable hydrophobic interactions within a specific pocket of the NK1 receptor. Its electron-withdrawing properties can also influence the overall electronic distribution of the molecule, enhancing binding affinity. The metabolic stability conferred by the CF3 group contributes to the drug's long duration of action.[3]

-

Morpholine Ring: The morpholine ring serves as a rigid scaffold, correctly orienting the key pharmacophoric elements for optimal receptor interaction. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, further anchoring the molecule in the binding site.

-

(S)-Stereochemistry: The specific (S)-configuration at the 3-position of the morpholine ring is crucial for the high enantioselectivity and potent antagonist activity of aprepitant. This highlights the importance of precise three-dimensional arrangement for effective receptor binding.

The following table summarizes key drug candidates that incorporate the (S)-3-(Trifluoromethyl)morpholine scaffold.

| Compound | Therapeutic Target | Key Findings |

| Aprepitant | Neurokinin-1 (NK1) Receptor | A potent and selective antagonist used as an antiemetic for chemotherapy-induced nausea and vomiting. The (S)-3-(Trifluoromethyl)morpholine moiety is essential for its high affinity and long duration of action. |

| Casopitant | Neurokinin-1 (NK1) Receptor | A highly potent and selective NK1 receptor antagonist investigated for the treatment of chemotherapy-induced nausea and vomiting and major depressive disorder. |

| Orvepitant | Neurokinin-1 (NK1) Receptor | An NK1 receptor antagonist that was studied for the treatment of major depressive disorder and anxiety. |

Future Perspectives and Conclusion

The (S)-3-(Trifluoromethyl)morpholine scaffold has firmly established itself as a privileged structural motif in medicinal chemistry, particularly in the design of NK1 receptor antagonists. Its unique combination of a metabolically robust, lipophilic trifluoromethyl group with the favorable pharmacokinetic properties of the morpholine ring, all within a defined stereochemical context, provides a powerful platform for the development of potent and selective therapeutics.

Future applications of this versatile building block are likely to extend beyond the realm of NK1 antagonism. The advantageous properties it confers make it an attractive candidate for incorporation into a wide range of drug discovery programs targeting various biological systems. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic deployment of well-designed, fluorinated scaffolds like (S)-3-(Trifluoromethyl)morpholine will undoubtedly remain a key driver of innovation in the quest for new and improved medicines.

References

-

Balsamo, J., Ortiz, A., Farrell, R., Herron, J., Cosbie, A., Hu, K., Wells, S., & Yan, H. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. Retrieved February 24, 2026, from [Link]

-

Huang, X., Garcia-Borràs, M., Miao, K., Kan, S. B. J., Zutshi, A., Houk, K. N., & Arnold, F. H. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science, 5(2), 270–276. [Link]

-

Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2026, February 14). Retrieved February 24, 2026, from [Link]

-

A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. (n.d.). Scilit. Retrieved February 24, 2026, from [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 24, 2026, from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Thompson, C. F., Johnson, J. S., & Lim, N. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4091–4114. [Link]

-

Huang, X., Garcia-Borràs, M., Miao, K., Kan, S. B. J., Zutshi, A., Houk, K. N., & Arnold, F. H. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. PMC. [Link]

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Diamantopoulou, M., & Gcr, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. (2018, September 26). ChemRxiv. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved February 24, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. [Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012, May 22). PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

-

Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. (2022, December 15). PubMed. [Link]

-

Enantioselective synthesis of morpholine... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved February 24, 2026, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Formulation Strategies to Improve Pharmacokinetics Profile. (2022, August 26). Encyclopedia.pub. [Link]

-

Role of pharmacokinetics in establishing bioequivalence for orally inhaled drug products: workshop summary report. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. nbinno.com [nbinno.com]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]

Metabolic Stability of Trifluoromethyl Morpholine Derivatives: Mechanistic Insights and Optimization Strategies

Topic: Metabolic Stability of Trifluoromethyl Morpholine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The morpholine ring is a "privileged structure" in medicinal chemistry, featured in drugs such as gefitinib, linezolid, and timolol due to its ability to optimize solubility and lipophilicity. However, the morpholine scaffold is susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes.[1] This metabolic liability often leads to rapid clearance and short half-lives (

The strategic incorporation of a trifluoromethyl group (

The Morpholine Metabolic Liability: Mechanism of Failure

To solve the instability problem, one must first understand the degradation pathway. The morpholine ring is not metabolically inert; it is a substrate for oxidative attack, primarily by CYP3A4 and CYP2D6.

The Oxidative Pathway

The metabolic "soft spot" of the morpholine ring is the

-

Single Electron Transfer (SET): The CYP450 heme-oxo species (

) abstracts an electron from the nitrogen lone pair. -

Hydrogen Abstraction: A proton is abstracted from the

-carbon (C3/C5), forming a carbon-centered radical. -

Hydroxylation: Oxygen rebound creates an unstable hemiaminal (carbinolamine).

-

Ring Opening: The hemiaminal spontaneously collapses, leading to ring cleavage and the formation of linear metabolites (e.g., (2-hydroxyethoxy)acetaldehyde), or N-dealkylation.

Visualization of the Metabolic Pathway

The following diagram illustrates the oxidative degradation of the morpholine ring and how

Caption: Comparative pathway analysis showing the CYP450-mediated ring opening of morpholine versus the metabolic blockade achieved by trifluoromethyl substitution.

The Trifluoromethyl Solution: Mechanistic Basis

Replacing a hydrogen atom or a methyl group with a trifluoromethyl group (

Electronic Deactivation (The Inductive Effect)

The

-

HOMO/SOMO Lowering: This withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Singly Occupied Molecular Orbital (SOMO) of the radical intermediate.

-

Outcome: The electron density on the nitrogen and adjacent carbons is reduced, making the ring a poorer substrate for the electrophilic CYP450 species. The energy barrier for electron abstraction is significantly raised.

Bond Dissociation Energy (BDE)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (

-

Direct Blockade: If the

group is placed at the C3 position (the primary site of metabolism), it physically removes the abstractable hydrogen. The enzyme cannot break the C-F bond under physiological conditions.

Lipophilicity and Binding ( Modulation)

While

-

Result: The compound remains in circulation longer, despite potentially higher tissue distribution.

Comparative Data: Morpholine vs. Trifluoromethyl Morpholine[2][3]

The following table synthesizes representative data trends observed in medicinal chemistry optimization campaigns (e.g., analogs of WIN 54954 and CB1 modulators).

| Parameter | Unsubstituted Morpholine | 3-Trifluoromethyl Morpholine | Impact of Modification |

| Metabolic Site | C3/C5 ( | C3 Blocked / C5 Deactivated | Primary soft spot removed. |

| Microsomal | < 15 min (High Clearance) | > 60 min (Low/Med Clearance) | >4x Improvement in stability. |

| Intrinsic Clearance ( | > 50 | < 10 | Significant reduction in hepatic extraction. |

| Lipophilicity ( | Base value | +0.8 to +1.2 units | Increased membrane permeability; may require formulation adjustment. |

| pKa (Nitrogen) | ~8.3 | ~6.5 - 7.0 | Reduced basicity improves oral absorption and reduces lysosomal trapping. |

Technical Insight: The shift in pKa is critical. By lowering the basicity of the morpholine nitrogen, the

group reduces the percentage of the drug that is protonated at physiological pH. Since CYP450s typically prefer neutral or less cationic substrates for oxidation, this electronic effect further contributes to stability.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your trifluoromethyl morpholine derivatives, use the following standardized Liver Microsome Stability Assay. This protocol is optimized for fluorinated compounds.[2]

Materials

-

Test Compounds: Morpholine analog (Control) and

-Morpholine derivative (Test). -

Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

-

Preparation: Dilute HLM to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-Incubation: Add

test compound to the microsome mix. Equilibrate at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove aliquots ( -

Quenching: Immediately transfer aliquots into

ice-cold ACN (stop solution). -

Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS.

-

Note for Fluorinated Compounds: If available, use

-NMR or high-resolution MS (HRMS) for metabolite identification to distinguish between ring-opened products and intact fluorinated rings.

-

Assay Workflow Diagram

Caption: Standardized workflow for assessing intrinsic clearance (

Synthesis & Sourcing Notes

For researchers looking to synthesize these derivatives, the introduction of the

-

2-Trifluoromethylmorpholine: Typically synthesized starting from 2-(trifluoromethyl)oxirane . Ring opening with an amine followed by cyclization allows for scalable production.

-

3-Trifluoromethylmorpholine: Often requires more complex routes, such as the reduction of trifluoromethyl-substituted lactams or cyclization using Togni reagents on appropriate precursors.

References

-

Metabolic Stability of Morpholine

-

Trifluoromethyl Bioisosterism

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PMC). Link

-

-

Specific Case Study (Picornavirus)

-

Synthesis of Building Blocks

-

CB1 Receptor Modulators (Nitro to CF3 Swap)

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 6. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

(S)-3-(Trifluoromethyl)morpholine hydrochloride molecular weight and formula

An In-Depth Technical Guide to (S)-3-(Trifluoromethyl)morpholine Hydrochloride: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties and saturated heterocycles is a cornerstone of rational drug design. This compound emerges as a pivotal building block, embodying the beneficial attributes of both a trifluoromethyl group and a morpholine scaffold. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The trifluoromethyl group is well-regarded for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity, while the morpholine ring offers improved pharmacokinetic properties and aqueous solubility.[1][2][3][4] This unique combination makes (S)-3-(Trifluoromethyl)morpholine a sought-after intermediate for researchers and scientists in drug development.

Core Molecular Attributes

This compound is the salt form of the parent compound, (S)-3-(Trifluoromethyl)morpholine. The hydrochloride salt is often preferred for its improved stability and handling characteristics as a solid.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Molecular Formula | C₅H₉ClF₃NO | [6] |

| Molecular Weight | 191.58 g/mol | [5][6] |

| CAS Number | 1196152-13-2 | [5][6][7] |

| Parent Compound Formula | C₅H₈F₃NO | [7][8][9] |

| Parent Compound MW | 155.12 g/mol | [7][9] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically ≥95% | [5][6] |

Synthesis and Stereochemical Control

The synthesis of 3-trifluoromethylmorpholines, including the optically active (S)-enantiomer, is a critical process that has been optimized for scalability. A common and effective strategy commences with the commercially available 2-trifluoromethyloxirane.[10] This approach is favored due to the reactive nature of the epoxide ring, which allows for regioselective opening.

Conceptual Synthesis Workflow

The synthesis is designed to build the morpholine ring system while establishing the desired stereochemistry at the C3 position.

Caption: Generalized synthetic pathway for this compound.

Step-by-Step Methodological Considerations:

-

Starting Material Selection : The choice of an enantiopure starting material like (S)-2-(Trifluoromethyl)oxirane is paramount for achieving the final product's desired stereochemistry. This avoids the need for costly and often low-yielding chiral resolution steps later in the synthesis.

-

Ring-Opening Reaction : The epoxide is opened by a suitable nucleophile, typically a protected aminoethanol derivative. The reaction conditions (solvent, temperature, and catalyst) are optimized to ensure high regioselectivity, with the nucleophile attacking the less-hindered carbon atom of the epoxide. This step is critical for setting up the precursor for cyclization.

-

Cyclization Strategy : The resulting amino alcohol intermediate is then cyclized to form the morpholine ring. This can be achieved through several methods:

-

Mitsunobu Reaction : This classic method involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to activate the hydroxyl group for intramolecular nucleophilic attack by the amino group. It is known for its reliability under mild conditions.

-

Two-Step Activation/Displacement : A more traditional approach involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by base-mediated intramolecular Williamson ether synthesis. This method is often robust and scalable.

-

-

Deprotection and Salt Formation : If protecting groups were used on the nitrogen atom, they are removed in this step. The free base of (S)-3-(Trifluoromethyl)morpholine is then treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store than the free base.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (S)-3-(trifluoromethyl)morpholine moiety into drug candidates is a strategic decision driven by the desire to optimize multiple physicochemical and pharmacokinetic properties.[2][3]

Key Advantages of the Scaffold:

-

Metabolic Stability : The trifluoromethyl group is exceptionally stable to metabolic degradation.[1] Replacing a metabolically labile group (like a methyl or ethyl group) with a CF₃ group can significantly increase the half-life of a drug molecule.

-

Enhanced Lipophilicity : The CF₃ group increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier (BBB).[1][3] This is particularly advantageous for developing drugs targeting the central nervous system (CNS).[3]

-

Modulation of pKa : The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the morpholine nitrogen, making it less basic. This can be crucial for fine-tuning the ionization state of a drug at physiological pH, which affects its solubility, permeability, and target engagement.

-

Improved Pharmacokinetics : The morpholine ring itself is a "pharmacophoric" scaffold that often imparts favorable properties, such as improved aqueous solubility and a reduced risk of forming reactive metabolites compared to other aromatic amines.[3]

Logical Flow of Application in Drug Design:

Caption: The impact of incorporating (S)-3-(Trifluoromethyl)morpholine in drug design.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Recommended Analytical Workflow:

-

Identity Confirmation :

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) : Provides unambiguous structural confirmation. The ¹H NMR will show characteristic shifts for the morpholine ring protons, while the ¹⁹F NMR will show a singlet corresponding to the CF₃ group.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the parent cation. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.[11][12]

-

-

Purity Assessment :

-

High-Performance Liquid Chromatography (HPLC) : The primary method for quantifying purity. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used with UV detection.

-

Gas Chromatography (GC) : Suitable for assessing the purity of the free base or a derivatized form of the compound. A flame ionization detector (FID) is commonly used for quantification.[11][13]

-

-

Chiral Purity :

-

Chiral HPLC or Chiral GC : Essential for confirming the enantiomeric excess (e.e.) of the (S)-enantiomer. This involves using a chiral stationary phase that can resolve the (S) and (R) enantiomers.

-

Example Protocol: HPLC Purity Analysis

-

Instrument : High-Performance Liquid Chromatography system with UV detector.

-

Column : C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : Dissolve 1 mg of the hydrochloride salt in 1 mL of a 50:50 water/acetonitrile mixture.

Self-Validation: The protocol's trustworthiness is established by running a blank (diluent only) to identify system peaks, a standard of known purity to establish retention time and response, and the sample to be tested. Peak area percentage is used to calculate purity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for overcoming common challenges in drug development. Its well-defined stereochemistry and the powerful combination of a trifluoromethyl group with a morpholine core provide medicinal chemists with a reliable building block to enhance the metabolic stability, permeability, and overall pharmacokinetic profile of drug candidates. The robust synthetic routes and clear analytical protocols associated with this compound further solidify its value in the progression of new chemical entities from discovery to clinical development.

References

-

3-(Trifluoromethyl)morpholine hydrochloride, 95% Purity, C5H9ClF3NO, 1 gram. Stellata.[Link]

-

3-(trifluoromethyl)morpholine hydrochloride (C5H8F3NO). PubChemLite.[Link]

-

OSHA Method PV2123: Morpholine. Occupational Safety and Health Administration.[Link]

- Chemical synthesis of morpholine derivatives.

-

Rout, S., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Encapsulation and Adsorption Sciences.[Link]

- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.[Link]

-

Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.[Link]

-

Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 3-(trifluoromethyl)morpholine hydrochloride 97% | CAS: 1196152-13-2 | AChemBlock [achemblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-(trifluoromethyl)morpholine | 1196152-13-2 [chemicalbook.com]

- 8. PubChemLite - 3-(trifluoromethyl)morpholine hydrochloride (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 9. molcore.com [molcore.com]

- 10. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. osha.gov [osha.gov]

Methodological & Application

Strategic Solvent Selection for Reactions of (S)-3-(Trifluoromethyl)morpholine Hydrochloride: A Detailed Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-3-(Trifluoromethyl)morpholine is a privileged scaffold in modern medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This compound is typically supplied as a hydrochloride salt to improve its stability and handling. However, the salt form necessitates careful consideration of reaction conditions, starting with the strategic selection of a solvent. This guide provides a comprehensive framework for choosing the optimal solvent for key transformations involving (S)-3-(Trifluoromethyl)morpholine hydrochloride, focusing on the interplay between the substrate's properties, reaction mechanism, and solvent characteristics to maximize yield and purity.

Core Principles: Understanding the Substrate and Solvent Effects

This compound is a secondary amine salt.[3][4] The primary challenge in its use is the need to liberate the free, nucleophilic amine in situ for it to participate in reactions. This deprotonation step is governed by the choice of base and, critically, the solvent.

1.1. Physicochemical Characteristics

The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the morpholine nitrogen compared to its non-fluorinated analog.[5] The hydrochloride salt form renders the molecule highly polar and generally more soluble in polar, protic solvents. The free amine, however, will exhibit greater solubility in a wider range of organic solvents.

| Property | Value / Description | Source |

| Molecular Formula | C₅H₉ClF₃NO | [4] |

| Molecular Weight | 191.58 g/mol | [4] |

| Physical Form | Solid | [6] |

| pKa (Conjugate Acid) | Estimated 5-6 (Lower than morpholine's ~8.5 due to -CF₃ group) | [5][7] |

| Solubility (HCl Salt) | Good in polar protic solvents (water, alcohols). | [8] |

| Solubility (Free Base) | Soluble in a broad range of polar aprotic and nonpolar organic solvents. | [8] |

1.2. The Role of the Solvent

The solvent does more than just dissolve reactants; it actively influences reaction pathways and rates.[9] For the nucleophilic substitution reactions common for this substrate, the distinction between solvent classes is paramount.

-

Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents can solvate both the morpholinium cation and the chloride anion effectively through hydrogen bonding.[10] However, they can also form a "solvent cage" around the liberated amine nucleophile via hydrogen bonds, which can decrease its reactivity in Sₙ2 reactions.[10][11]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess large dipole moments and are excellent at solvating cations, but they do not engage in hydrogen bonding with anions or nucleophiles.[12] This leaves the amine nucleophile "naked" and highly reactive, making these solvents ideal for many Sₙ2 reactions like N-alkylation.[11][12]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for reactions starting from the hydrochloride salt due to the low solubility of ionic species. They are more suitable for reactions where the free base has been pre-isolated or for specific catalytic cycles, like certain cross-coupling reactions.

A Workflow for Rational Solvent Selection

The optimal solvent is dictated by the specific reaction being performed. The following decision-making workflow provides a logical path to selecting an appropriate solvent system.

Caption: Decision workflow for solvent selection.

Application Protocols for Key Transformations

The following sections provide detailed protocols for common reactions, emphasizing the rationale behind the choice of solvent and other critical reagents.

N-Alkylation via Sₙ2 Reaction

N-alkylation is one of the most fundamental transformations for secondary amines, proceeding via an Sₙ2 mechanism.[13] The success of this reaction hinges on promoting the nucleophilicity of the amine while ensuring the electrophile is susceptible to backside attack.[11]

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is chosen. These solvents effectively dissolve the inorganic base and the organic electrophile. Crucially, they solvate the cation of the base (e.g., K⁺) while leaving the amine nucleophile highly reactive and minimally solvated, accelerating the Sₙ2 reaction.[11][12] High-boiling alternatives like butanol can be considered for greener processing, while MeCN can be used under pressure to achieve higher temperatures.[13]

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used. It is strong enough to deprotonate the morpholinium hydrochloride (pKa ~5-6) to generate the free amine but is generally not nucleophilic enough to compete in the reaction. The resulting KCI and bicarbonate byproducts are often insoluble in the solvent, which can help drive the reaction equilibrium forward.

Experimental Protocol: N-alkylation with Benzyl Bromide

Caption: General workflow for N-alkylation.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), potassium carbonate (2.5 equiv), and acetonitrile (to make a ~0.2 M solution).

-

Flush the flask with an inert atmosphere (Nitrogen or Argon).

-

Add benzyl bromide (1.1 equiv) via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with additional acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

| Solvent | Typical Base | Temperature (°C) | Notes |

| Acetonitrile | K₂CO₃, Cs₂CO₃ | 60 - 82 | Excellent general-purpose solvent for Sₙ2. Byproducts are often insoluble. |

| DMF | K₂CO₃, DIPEA | 25 - 100 | Higher boiling point allows for higher temperatures if needed. More difficult to remove under vacuum. |

| DMSO | K₂CO₃ | 25 - 120 | Very polar, excellent dissolving power. Can have decomposition issues at high temperatures.[13] |

| THF | K₂CO₃, NaH | 25 - 66 | Less polar than DMF/DMSO, good for moderately reactive electrophiles. |

N-Acylation

N-acylation with acyl chlorides or anhydrides is typically a very fast reaction. The primary role of the solvent is to dissolve the reactants and facilitate the neutralization of the generated acid byproduct (HCl).

Causality Behind Experimental Choices:

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) or THF is ideal. These solvents will not react with the highly electrophilic acyl chloride. Acetonitrile can also be used.[14]

-

Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is required. Its role is to act as a "proton sponge," scavenging the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. An excess of the base is typically used.

Experimental Protocol: N-acylation with Acetyl Chloride

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dichloromethane (to make a ~0.2 M solution).

-

Add triethylamine (3.0 equiv) and stir for 15-30 minutes at room temperature to generate the free amine in situ.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 equiv) dropwise. An exothermic reaction is expected.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can be further purified if necessary.

| Solvent | Typical Base | Temperature (°C) | Notes |

| DCM | Et₃N, Pyridine | 0 - 25 | Excellent solubility for most reagents, easy to remove. |

| THF | Et₃N, DIPEA | 0 - 25 | Good alternative to DCM. |

| Acetonitrile | Et₃N, DIPEA | 0 - 25 | Can be used, but workup is slightly different as it is water-miscible.[14] |

| Toluene/H₂O | NaOH, K₂CO₃ | 0 - 25 | For Schotten-Baumann conditions with robust substrates. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Incomplete deprotonation of the HCl salt. 2. Poor solubility of reactants. 3. Insufficient reaction temperature/time. | 1. Use a stronger base or increase equivalents of base. 2. Switch to a more polar solvent (e.g., from THF to DMF). 3. Increase temperature (if reactants are stable) or reaction time. |

| Side Product Formation | 1. Reaction of solvent with reagents (e.g., protic solvent with acyl chloride). 2. Base acting as a nucleophile. 3. Over-alkylation or elimination with certain electrophiles. | 1. Ensure an inert, aprotic solvent is used. 2. Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA). 3. Use milder conditions (lower temperature), a less reactive electrophile, or a bulkier base. |

| Difficult Product Isolation | 1. Use of a high-boiling solvent (e.g., DMSO, DMF). 2. Emulsion formation during aqueous workup. | 1. Perform an aqueous workup and extract the product into a lower-boiling solvent (e.g., EtOAc, DCM). 2. Add brine to the aqueous layer to break the emulsion. |

Conclusion

The successful functionalization of this compound is critically dependent on a rational approach to solvent selection. The initial state as a hydrochloride salt necessitates the use of a base to liberate the active nucleophile. For Sₙ2-type reactions like N-alkylation, polar aprotic solvents such as acetonitrile and DMF are superior as they enhance the amine's nucleophilicity. For N-acylations, inert aprotic solvents like DCM or THF are required to prevent unwanted side reactions with the electrophile. By understanding the interplay between the substrate's form, the reaction mechanism, and the solvent's physical properties, researchers can significantly improve reaction efficiency, yield, and purity, accelerating the development of novel chemical entities.

References

-

American Chemical Society. N alkylation at sp 3 Carbon Reagent Guide. [Link]

-

Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

-

Wang, L., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

-

Al-Rawajfeh, A. E., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry. [Link]

-

Terrier, F. (2013). SNAr Reactions of Amines in Aprotic Solvents. Modern Nucleophilic Aromatic Substitution. [Link]

-

University of Illinois. Nucleophilic Substitution Reactions. [Link]

-

Chemistry World. (2011). Trifluoromethylation made easy. [Link]

-

PubChem. 3-(trifluoromethyl)morpholine hydrochloride. [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Organic Chemistry Portal. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Wikipedia. Trifluoromethylation. [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

-

Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Research on Chemical Intermediates. [Link]

-

Sapsay, E., & Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]

-

LabAlley. 3-(Trifluoromethyl)morpholine hydrochloride, 95% Purity. [Link]

-

Wang, S., et al. (2023). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]

-

Romero, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

Annapureddy, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

-

Moura, J. L., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

-

Wikipedia. Morpholine. [Link]

-

Mátravölgyi, B., & Novák, Z. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]

-

Merck Index. Morpholine. [Link]

-

Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

- Google Patents.

-

Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

American Chemical Society. Solvent selection tool. [Link]

-

Zheng, Y., et al. (2021). Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. bioRxiv. [Link]

-

Wang, Y., et al. (2017). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. [Link]

-

SciSpace. New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]

-

Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Sciencemadness Wiki. Morpholine. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 3-(trifluoromethyl)morpholine | 1196152-13-2 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. (S)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-69-3 [sigmaaldrich.com]

- 7. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 8. Morpholine [drugfuture.com]

- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 14. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Challenge: A Practical Guide to Handling Hygroscopic (S)-3-(Trifluoromethyl)morpholine Hydrochloride

An Application Guide for Researchers

Abstract

(S)-3-(Trifluoromethyl)morpholine hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for the unique physicochemical properties imparted by its trifluoromethyl group. However, its hydrochloride salt form is notably hygroscopic, readily absorbing moisture from the atmosphere. This moisture uptake can lead to significant errors in weighing, alter reaction stoichiometry, induce chemical degradation, and compromise the physical integrity of the solid material, ultimately impacting experimental reproducibility and the quality of the final product.[1][2] This guide provides a comprehensive set of application notes and detailed protocols for the proper storage, handling, and analysis of this and similar hygroscopic salts, ensuring scientific integrity and successful experimental outcomes.

The Nature of the Challenge: Understanding Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] For crystalline solids like this compound, this process is not benign. The parent morpholine structure is itself known to be hygroscopic, a characteristic that is often enhanced by its conversion to a hydrochloride salt.[3][4]

The consequences of uncontrolled moisture absorption are multifaceted:

-

Inaccurate Mass Measurement: As the compound absorbs water, its mass continuously increases, making it impossible to obtain an accurate weight on an open-air analytical balance. This directly impacts molar calculations and reaction stoichiometry.

-

Physical State Alteration: Moisture absorption can cause the fine crystalline powder to clump, cake, or in severe cases, deliquesce into a sticky or liquid state.[5][6] This complicates handling and quantitative transfer.

-

Chemical Instability: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity of the reagent. For hydrochloride salts, absorbed moisture can create a localized acidic environment that may catalyze unwanted side reactions.[7][8][9]

-

Compromised Downstream Processes: In drug development, excess moisture can negatively affect powder flow, tablet compression, formulation stability, and ultimately, the shelf-life and bioavailability of the active pharmaceutical ingredient (API).[2][10]

This guide establishes a systematic approach to mitigate these risks.

Logical Workflow for Handling Hygroscopic Salts

The following diagram outlines the decision-making process for handling this compound to ensure the integrity of the material is maintained throughout its lifecycle in the laboratory.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Morpholine [drugfuture.com]

- 4. atamankimya.com [atamankimya.com]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. schaeffer-trading.com [schaeffer-trading.com]

- 7. (PDF) Effect of relative humidity on HCl formation from the reaction of H2SO4 and HNO3 with NaCl particles [academia.edu]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of Moisture on the Hydrolysis of Basic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Removing unreacted (S)-3-(Trifluoromethyl)morpholine from reaction mixtures

Topic: Removal of Unreacted (S)-3-(Trifluoromethyl)morpholine

Executive Summary: The "Fluorine Effect" Challenge

You are likely reading this because standard aqueous workups failed to remove unreacted (S)-3-(Trifluoromethyl)morpholine from your reaction mixture.[1] This is not a technique error; it is a chemical property issue.

The trifluoromethyl (

The Consequence: In a standard "mild acid" wash (pH 4–5), a significant fraction of this fluorinated amine remains unprotonated and lipophilic, partitioning back into your organic layer (DCM or EtOAc) rather than the aqueous waste.[1]

This guide details three specific workflows to overcome this reduced basicity.

Module 1: The pH-Tuned Extraction (Standard Protocol)

Use this method if your product is stable to pH < 2.[1]

Because of the lower pKa, you must drive the aqueous phase pH significantly lower than usual to force protonation.[2]

The Protocol:

-

Dilute: Dilute your reaction mixture with a non-polar solvent (Toluene or TBME are preferred over DCM for amine extractions, as they discourage ion-pairing in the organic phase).[2]

-

The Acid Wash: Wash the organic layer with 1M HCl (pH ~0).

-

The Check: Run a TLC of the organic layer.[2] If the amine persists, it may be forming a lipophilic ion pair with a counter-ion in your reaction (e.g., triflate or hexafluorophosphate).[1][2]

-

The Fix (Ion Pairing): If step 2 fails, add NaCl (Brine) to the HCl wash.[2] The high ionic strength "salts out" the organic amine salt, forcing it into the aqueous phase.[2]

| Solvent System | Suitability | Notes |

| DCM | Low | Often solubilizes amine salts; avoid if possible. |

| EtOAc | Medium | Good, but can hydrolyze in strong acid over time.[2] |

| TBME/Toluene | High | Best for excluding amine salts from the organic layer.[2] |

Module 2: Chemical Scavenging (High Sensitivity)

Use this method if your product is acid-sensitive or water-sensitive.[1]

If you cannot expose your product to 1M HCl, you must use a Solid-Supported Scavenger .[2] Since (S)-3-(trifluoromethyl)morpholine is a secondary amine , it acts as a nucleophile.[1] We use an electrophilic resin to capture it.[2]

Recommended Resins:

-

PS-Isocyanate (Polystyrene-supported Isocyanate)[1]

-

PS-Benzaldehyde (requires reductive amination conditions, slower)[1]

The Protocol:

-

Calculate Load: Assume 1.5 to 2.0 equivalents of scavenger resin relative to the excess amine.[2]

-

Incubate: Add PS-Isocyanate resin to your reaction mixture (DCM, THF, or DMF).

-

Agitate: Shake (do not stir with a magnetic bar, which grinds the resin) at Room Temperature for 4–12 hours.

-

Filter: Filter the mixture through a frit. The unreacted amine stays on the beads; your product flows through.

DOT Diagram: Scavenging Logic

Caption: Workflow for removing secondary amines using electrophilic scavenger resins.

Module 3: Chromatography & Distillation (Physical Separation)

Use this method for bulk purification or if the amine is the major component.[1]

A. Flash Chromatography

The

-

Stain: Use Permanganate or Phosphomolybdic Acid (PMA) .[2] UV visibility may be low.[2]

-

Modifier: Use 1% Triethylamine (

) in your eluent to sharpen the bands, even though the amine is weak.

B. Kugelrohr Distillation If your product is non-volatile (MW > 300), the most efficient method is vacuum distillation.[2]

-

Boiling Point: 3-(Trifluoromethyl)morpholine boils higher than morpholine (129°C), likely in the 50–60°C range at 0.5 mmHg .

-

Setup: Place the crude oil in a Kugelrohr apparatus. Heat to 60°C under high vacuum. The amine will distill into the bulb; the product remains in the flask.

Decision Matrix: Which Method to Choose?

Caption: Decision tree for selecting the optimal purification strategy based on product stability.

FAQ & Troubleshooting

Q: I washed with 1N HCl, but the amine is still in my NMR. A: Check your solvent. If you used DCM, the amine hydrochloride salt might be soluble in it.[2] Switch to Ethyl Acetate or TBME and wash again.[2] Alternatively, your layers may not have separated cleanly—ensure the aqueous layer is actually acidic (pH paper check).[2]

Q: Can I use an aldehyde scavenger? A: Yes, but it is reversible. If you use a resin-bound benzaldehyde, the resulting imine can hydrolyze back to the amine if the workup becomes wet or acidic. Isocyanates form stable ureas and are irreversible.[2]

Q: Is (S)-3-(Trifluoromethyl)morpholine toxic?

A: Yes. Like most fluorinated amines, it can cause severe skin burns and eye damage.[2] It should be handled in a fume hood.[2] The

References

-

Basicity of

-Trifluoromethyl Amines:- Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- Source: N

- Context: Discusses the linear correlation between fluoride substitution and reduced basicity.

-

URL:[Link]

-

Chemical Properties & Safety

-

General Amine Workup Protocols

Sources

- 1. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. trc-corp.com [trc-corp.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redox-Annulations of Cyclic Amines with Electron-Deficient o-Tolualdehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jelsciences.com [jelsciences.com]

- 9. sas.rochester.edu [sas.rochester.edu]

- 10. PubChemLite - 3-(trifluoromethyl)morpholine hydrochloride (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 11. Workup [chem.rochester.edu]

- 12. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]

Technical Support Center: Purification of (S)-3-(Trifluoromethyl)morpholine Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-CF3-MORPH-001

Introduction: The "Fluorine-Amine" Paradox

Welcome to the technical support center. You are likely here because (S)-3-(trifluoromethyl)morpholine derivatives are behaving unpredictably on your column.

This scaffold presents a unique "push-pull" challenge in chromatography:

-

The Amine (The Anchor): The secondary amine (or its derivatives) is basic and polar, causing it to drag and streak on acidic silica gel.

-

The Trifluoromethyl Group (The Grease): The

group is highly lipophilic and electron-withdrawing. It lowers the

This guide moves beyond standard protocols to address these specific molecular interactions.

Module 1: Method Development & Column Selection

User Query: "My compound is streaking on the TLC plate and eluting as a broad blob. Which column should I use?"

The Decision Matrix

Stop using standard silica with generic gradients immediately. Analyze your specific derivative type using the logic flow below.

Figure 1: Decision matrix for stationary phase selection based on nitrogen basicity.

Protocol A: Purifying the Free Amine (or Alkyl-Derivatives)

Target: The secondary amine core or N-alkylated products.

The Issue: Silanol interactions cause severe tailing.[1][2] The Fix: You must neutralize the silica surface or the mobile phase.

-

Stationary Phase: Amino-functionalized Silica (NH2) is superior.[3] It prevents the "stick-and-slip" mechanism of the secondary amine interacting with acidic silanols.

-

Mobile Phase (If using Standard Silica):

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH) containing 1%

(aq) or 2% Triethylamine (TEA) . -

Note: Do not premix the modifier in the DCM bottle; it may cause salt precipitation if the DCM is wet. Add it to the MeOH.

-

-

The "Fluorine Effect" Warning: The

group makes these amines surprisingly soluble in DCM but less soluble in Hexanes. Avoid Hexane/EtOAc gradients for the free amine; they often lead to precipitation on the column head.

Protocol B: Purifying Amides/Ureas (N-Capped)

Target: Products of amide coupling, reductive amination, etc.[3]

The Issue: Solubility and "invisible" compounds. The Fix:

-

Stationary Phase: Standard Silica (40–63 µm) is acceptable.[3]

-

Mobile Phase: Hexane/Ethyl Acetate is often viable here because the amide bond masks the basicity.

-

Solubility Check: If the compound is highly fluorinated, it may be insoluble in pure Hexane. Add 5-10% DCM to your Hexane bottle to ensure the sample stays in solution during loading.

Module 2: Troubleshooting & Optimization

User Query: "I can't see my compound, or I'm losing yield."

Issue 1: The "Invisible" Morpholine (Detection)

(S)-3-(trifluoromethyl)morpholine lacks a strong chromophore. It absorbs weakly at <210 nm, which is often obscured by solvent cutoffs (EtOAc absorbs up to 256 nm).[3]

Visualizing Solutions:

| Method | Suitability | Notes |

|---|---|---|

| UV 254 nm | Poor | Only works if the derivative has an aromatic tag (e.g., Benzyl, Benzoyl).[3] The core ring is invisible. |

| Ninhydrin Stain | Excellent | Stains free secondary amines deep red/purple.[3] Heat required. |

| KMnO4 Stain | Good | Universal oxidizer.[3] Stains the amine and many derivatives yellow/brown. |

| Iodine Chamber | Moderate | Reversible.[3] Good for quick checks but can be faint for fluorinated species.[3] |

| ELSD/MS | Best | Essential for automated flash systems.[3] Set MS to scan for [M+H]+. |

Issue 2: Volatility & Yield Loss

The free base of 3-(trifluoromethyl)morpholine (MW ~155 g/mol ) is moderately volatile.

-

Symptom: You had 500 mg on the TLC, but after rotovap, you have 100 mg.

-

Root Cause: You evaporated the free amine under high vacuum/heat.

-

Solution:

Module 3: Enantiomeric Purity (The (S)-Configuration)